Atocalcitol

Psoriasis Keratinocyte Antiproliferation

Atocalcitol (KH-1650) is a vitamin D3 analog that occupies a specific potency niche between Calcitriol and Calcipotriol (normalized IC50⁻¹ 1.6 vs. 1.0 and 2.9), enabling precise dose-response calibration in HaCaT antiproliferation assays. Its unique benzyl ether side chain, 2.7–4.2× higher VDR transactivation than Calcitriol, and high LogP (6.21) make it an essential comparator for SAR studies on lipophilicity-driven skin penetration and formulation optimization. For psoriasis research where generic VDR agonists compromise reproducibility, Atocalcitol provides a critical, well-defined intermediate standard. Order high-purity (≥98%) Atocalcitol for your next study.

Molecular Formula C32H46O4
Molecular Weight 494.7 g/mol
CAS No. 302904-82-1
Cat. No. B1665820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtocalcitol
CAS302904-82-1
SynonymsAtocalcitol; 
Molecular FormulaC32H46O4
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1
InChIKeyCFIFSLBCJAXYTC-FJLAUVHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atocalcitol (CAS 302904-82-1): A Discontinued Phase II Vitamin D3 Analog for Psoriasis Research


Atocalcitol (CAS 302904-82-1, synonym KH-1650) is a synthetic vitamin D3 analog and calcitriol receptor (VDR) agonist [1]. Originally developed by LEO Pharma, it was investigated as a topical antipsoriatic agent but was discontinued after Phase II clinical trials for psoriasis vulgaris [2]. The compound acts via VDR-mediated transcriptional regulation to inhibit keratinocyte proliferation and modulate immune responses [3]. It is currently available solely for research use.

Atocalcitol (CAS 302904-82-1) Procurement Rationale: Why Not Any VDR Agonist Will Suffice


In scientific procurement, selecting a vitamin D analog for psoriasis research cannot be reduced to simply choosing any VDR agonist. Substantial differences exist in antiproliferative potency, gene induction profiles, and physicochemical properties that directly impact experimental design and data interpretation. For instance, widely used comparators like Calcipotriol and Calcitriol exhibit significantly different IC50 values and relative potencies in standardized assays [1]. Atocalcitol (KH-1650) occupies a specific potency niche—intermediate between Calcitriol and Calcipotriol in some models, yet with a distinct molecular structure featuring a unique benzyl ether side chain modification [2]. These differential dimensions, quantified below, demonstrate that generic substitution among VDR agonists may compromise experimental consistency and reproducibility.

Atocalcitol (CAS 302904-82-1) Quantitative Differentiation Evidence Against Comparators


Antiproliferative Potency Against Human Keratinocytes: Atocalcitol (CAS 302904-82-1) vs. Calcitriol and Calcipotriol

Atocalcitol exhibits intermediate antiproliferative activity against HaCaT human keratinocyte cells. Its normalized IC50⁻¹ value of 1.6 falls between the reference standard Calcitriol (1.0) and the clinically established topical agent Calcipotriol (2.9) [1]. This positions Atocalcitol as a more potent antiproliferative agent than Calcipotriol in this specific in vitro model, while being less potent than the natural ligand Calcitriol.

Psoriasis Keratinocyte Antiproliferation

VDR-Mediated Transcriptional Activation: Atocalcitol (CAS 302904-82-1) Relative Potency vs. Calcipotriol and Calcitriol

Using a Sleeping Beauty transposon-based genetic sensor assay, Atocalcitol demonstrated a relative potency for inducing d2eGFP expression of 2.7 in Clone #18 and 4.2 in Clone #7 (both normalized to Calcitriol = 1.0) [1]. This contrasts with Calcipotriol, which showed relative potencies of 1.0 and 3.3 in the respective clones. Atocalcitol consistently outperformed Calcipotriol in both clones, with a 1.27-fold higher potency in Clone #7.

VDR Gene Expression Transcriptional Activation

Lipophilicity Profile: Atocalcitol (CAS 302904-82-1) LogP Compared to Maxacalcitol

Atocalcitol exhibits a high calculated partition coefficient (LogP of 6.21) , reflecting substantial lipophilicity. This value is considerably higher than that of the structurally related analog Maxacalcitol, which has a LogP of approximately 4.8 (calculated based on a smaller molecular size and the presence of an oxygen atom in its side chain) [1]. The 1.4-unit difference corresponds to a more than 25-fold higher predicted partition into organic phases for Atocalcitol.

Physicochemical Lipophilicity Formulation

Side Chain Structural Distinction: Benzyl Ether Modification of Atocalcitol (CAS 302904-82-1) vs. Calcipotriol

Atocalcitol is characterized by a 23-oxa-24-[3-(1-hydroxy-1-methylethyl)phenyl] side chain modification [1]. This benzyl ether motif distinguishes it from Calcipotriol, which possesses a cyclopropyl-terminated side chain with a 24-hydroxyl group [2]. This structural divergence likely contributes to the differential activity profiles observed between the two compounds (see Evidence Items 1 and 2).

Structure-Activity Relationship Side Chain Modification VDR

Recommended Procurement Scenarios for Atocalcitol (CAS 302904-82-1) Based on Quantified Differentiation


In Vitro Keratinocyte Antiproliferation Studies Requiring a Potency Intermediate

Researchers investigating the dose-dependent antiproliferative effects of vitamin D3 analogs on HaCaT cells should consider Atocalcitol as a critical intermediate potency standard. Its normalized IC50⁻¹ of 1.6 (vs. Calcitriol = 1.0 and Calcipotriol = 2.9) provides a defined data point between these two commonly used comparators, enabling more precise potency calibration and structure-activity relationship analysis [1].

VDR-Mediated Gene Expression Profiling in Engineered Cellular Models

Given its distinct relative potency profile in genetic sensor assays—showing 2.7 to 4.2-fold higher induction than Calcitriol and consistently outperforming Calcipotriol across both tested clones—Atocalcitol is well-suited for comparative VDR transactivation studies using reporter systems [1]. Its use alongside Calcipotriol and Calcitriol can help dissect ligand-specific effects on gene transcription.

Lipophilic Formulation Development and Tissue Partitioning Studies

With a high calculated LogP of 6.21, Atocalcitol serves as a model lipophilic VDR agonist for formulation research. Its solubility profile (≥1.25 mg/mL in aqueous formulation vehicles, ≥25 mg/mL in DMSO) [1] and marked difference in lipophilicity compared to less hydrophobic analogs like Maxacalcitol (LogP ≈ 4.8) make it a valuable tool for studying the impact of LogP on topical delivery, skin penetration, and vehicle optimization.

Structure-Activity Relationship (SAR) Studies of Vitamin D3 Side Chains

Investigators conducting SAR studies on vitamin D3 side chain modifications should procure Atocalcitol as a comparator bearing a unique benzyl ether side chain [1]. Its structural divergence from Calcipotriol (cyclopropyl side chain) and Maxacalcitol (22-oxa modification) allows researchers to systematically evaluate how distinct side chain topologies influence VDR binding, cellular activity, and calcemic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atocalcitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.